Product packaging for JNJ16259685(Cat. No.:CAS No. 409345-29-5)

JNJ16259685

Katalognummer: B1672994
CAS-Nummer: 409345-29-5
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: QOTAQTRFJWLFCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

It inhibits glutamate-induced Ca²⁺ responses in human mGluR1 with an IC₅₀ of 0.55 nM . This compound has been pivotal in studying the role of mGluR1 in behaviors such as impulsive decision-making, alcohol addiction, and neuronal sensitivity modulation. Its structural flexibility and unique pharmacokinetic profile, including solubility challenges in aqueous solutions (requiring ethanol as a solvent), distinguish it from other mGluR1 antagonists .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO3 B1672994 JNJ16259685 CAS No. 409345-29-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTAQTRFJWLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462092, DTXSID901136497
Record name JNJ-16259685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409345-29-5, 409345-31-9
Record name JNJ-16259685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Chemical Structure and Nomenclature

JNJ 16259685 features a tricyclic quinoline core fused with a dihydropyran ring, substituted at the 7-position by a 4-methoxycyclohexanecarbonyl group. The IUPAC name, 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone , reflects this architecture. The cis configuration of the methoxycyclohexyl moiety is critical for mGluR1 binding affinity, as stereochemical variations significantly impact pharmacological activity.

Synthetic Routes and Optimization

Key Patent-Based Synthesis

The primary synthetic pathway for JNJ 16259685 is described in patents linked to its discovery (WO2003051838A1, US20040082583A1). While full experimental details remain proprietary, the general strategy involves:

Quinoline Core Formation
  • Friedländer Annulation : Condensation of 2-aminobenzaldehyde derivatives with ketones generates the quinoline scaffold. For JNJ 16259685, 7-acetylquinoline intermediates are likely precursors.
  • Dihydropyran Ring Construction : Cyclization of a hydroxy-substituted side chain via acid-catalyzed intramolecular etherification introduces the fused pyran ring.
Methoxycyclohexyl Ketone Installation
  • Friedel-Crafts Acylation : The quinoline’s 7-position undergoes electrophilic substitution with 4-methoxycyclohexanecarbonyl chloride in the presence of Lewis acids like AlCl₃.
  • Stereochemical Control : Chiral resolution or asymmetric synthesis ensures the cis configuration of the methoxycyclohexyl group, which is essential for mGluR1 antagonism.
Final Purification
  • Chromatographic Techniques : Reverse-phase HPLC or silica gel chromatography isolates the desired stereoisomer.
  • Crystallization : Recrystallization from ethanol/water yields high-purity JNJ 16259685 (≥98% by HPLC).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining yields >75%.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates has been explored to improve stereoselectivity, though industrial scalability remains challenging.

Analytical Characterization

Spectroscopic Data

Technique Key Findings Reference
¹H NMR (CDCl₃) δ 1.45–1.65 (m, 4H, cyclohexyl CH₂), 3.30 (s, 3H, OCH₃), 4.20 (t, 2H, pyran OCH₂)
¹³C NMR 198.5 ppm (C=O), 55.1 ppm (OCH₃), 22.4 ppm (pyran CH₂)
HRMS m/z 325.1783 [M+H]⁺ (calc. 325.1784)

Chromatographic Purity

Method Conditions Purity Source
HPLC C18 column, MeCN/H₂O (70:30), 1 mL/min, 254 nm ≥98%
Chiral HPLC Chiralpak AD-H, hexane/i-PrOH (80:20) >99% ee

Physicochemical Properties

Solubility Profile

Solvent Solubility (mg/mL) Concentration (mM) Reference
Ethanol 32.54 100
DMSO 8.14 25
Water <0.01 <0.03

Stability Data

  • Storage : Stable at +4°C for >24 months; avoid prolonged exposure to light.
  • Degradation : Hydrolysis of the ketone moiety occurs under strongly acidic (pH <2) or basic (pH >10) conditions.

Scalability and Industrial Production

Current Good Manufacturing Practice (cGMP)-compliant synthesis of JNJ 16259685 emphasizes:

  • Cost-Effective Catalysts : Transitioning from noble metals (e.g., Pd) to iron-based catalysts for hydrogenation steps.
  • Continuous Flow Chemistry : Microreactor systems enhance safety and yield in exothermic steps (e.g., Friedel-Crafts acylation).

Analyse Chemischer Reaktionen

Arten von Reaktionen: JNJ 16259685 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit JNJ 16259685 verwendet werden, umfassen organische Lösungsmittel wie Ethanol und Dimethylsulfoxid (DMSO) sowie Katalysatoren und Oxidations- oder Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von JNJ 16259685 gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate mit modifizierten funktionellen Gruppen ergeben, während Oxidations- oder Reduktionsreaktionen zu Veränderungen des Oxidationszustands der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

JNJ 16259685 exhibits a high affinity for mGluR1, with an inhibition constant (Ki) of approximately 0.34 nM, indicating its potent antagonistic effects on this receptor subtype. The compound effectively inhibits glutamate-induced calcium mobilization in both rat and human mGluR1a receptors, demonstrating an IC50 value of 1.21 nM in human receptors and 3.24 nM in rat receptors . This selectivity is crucial as it minimizes off-target effects on other glutamate receptors, such as mGluR5, where it shows significantly lower potency.

Neuropharmacological Studies

  • Behavioral Studies : JNJ 16259685 has been investigated for its effects on drug-seeking behaviors and addiction. In rodent models, administration of JNJ 16259685 has been shown to decrease alcohol intake and reduce cocaine-seeking behavior following extinction training . Such findings suggest its potential utility in treating substance use disorders.
  • Cognitive Function : Research indicates that JNJ 16259685 may impair certain cognitive functions related to reinforcement learning. In studies involving rats, the compound was found to decrease the number of completed trials in a reinforcement schedule task, suggesting that it may affect decision-making processes associated with reward .
  • Neuroprotective Effects : The compound's ability to modulate glutamate signaling has implications for neuroprotection. By inhibiting excessive glutamate activity, JNJ 16259685 could potentially protect against excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Alcohol Intake Regulation

In a study examining the role of mGluR1 in alcohol consumption, researchers administered JNJ 16259685 to mice under limited-access conditions. The results indicated a significant reduction in alcohol intake when compared to control groups, highlighting the antagonist's role in modulating reward pathways associated with alcohol consumption .

Case Study 2: Cocaine-Seeking Behavior

Another investigation focused on the effects of JNJ 16259685 on cocaine-seeking behavior in rats. Following reinstatement tests after extinction training, the compound significantly reduced the propensity to seek cocaine when reintroduced to drug-associated cues . This suggests potential applications for treating cocaine addiction.

Summary of Applications

Application Area Description
Substance Use DisordersReduces alcohol and cocaine-seeking behaviors in animal models
Cognitive ImpairmentImpairs decision-making processes related to reinforcement learning
NeuroprotectionPotentially protects against excitotoxicity by modulating glutamate signaling

Wirkmechanismus

JNJ 16259685 exerts its effects by selectively binding to the mGluR1 receptor and inhibiting its activation by glutamate. This inhibition prevents the downstream signaling cascade that leads to calcium mobilization and other cellular responses. The compound’s high selectivity for mGluR1 over other glutamate receptors ensures its targeted action with minimal off-target effects .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Methodological Considerations

  • Solubility: JNJ 16259685 requires ethanol for stabilization, complicating in vivo administration .
  • Dosing : Effective doses range from 0.1–1.0 mg/kg (intraperitoneal) in rodent studies, with higher doses (1.0 mg/kg) linked to motor deficits .

Biologische Aktivität

JNJ 16259685 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered attention due to its significant implications in neuropharmacology, particularly concerning its effects on glutamate signaling and potential therapeutic applications.

Chemical Profile

  • Chemical Name : (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone
  • Molecular Formula : C20_{20}H23_{23}NO3_3
  • Molecular Weight : 325.41 g/mol
  • CAS Number : 409345-29-5
  • Purity : >98%
  • Solubility : Soluble in ethanol (100 mM) and DMSO (25 mM)

JNJ 16259685 operates primarily by inhibiting glutamate-induced calcium mobilization in neurons. It has been shown to have an IC50_{50} value of approximately 1.21 nM at human mGluR1 receptors, indicating high potency in blocking receptor activity . The compound does not exhibit significant activity at other mGlu receptors (mGluR2, mGluR3, mGluR4, or mGluR6) or at ionotropic receptors such as AMPA or NMDA, making it a highly selective agent .

Inhibition of Drug-Seeking Behavior

Research indicates that JNJ 16259685 significantly reduces drug-seeking behaviors in rodent models. For instance, in studies examining cocaine-seeking behavior, JNJ administration resulted in decreased reinstatement of drug-seeking actions, suggesting a potential role in treating addiction . The compound has also been shown to decrease alcohol consumption in mice under limited access conditions, highlighting its potential therapeutic applications for substance use disorders .

Neuroprotective Effects

The antagonism of mGluR1 by JNJ 16259685 has been associated with neuroprotective effects. In experimental models, the compound has demonstrated the ability to mitigate excitotoxicity linked to excessive glutamate release, which is a contributing factor in various neurodegenerative diseases .

Study on Behavioral Training

In a behavioral training study involving rats, JNJ 16259685 was administered to assess its impact on reinforcement schedules. The findings revealed that doses as low as 0.3 mg/kg led to significant motor impairments and alterations in trial completion rates, indicating that the compound affects decision-making processes related to reward .

Impact on Synaptic Transmission

Further investigations into the molecular mechanisms have shown that JNJ 16259685 inhibits glutamate-mediated inositol phosphate production with an IC50_{50} of approximately 1.73 nM. This inhibition suggests that JNJ can effectively modulate synaptic transmission through its action on mGluR1 .

Summary of Biological Data

Biological Activity Description
Receptor Target mGluR1
Antagonist Type Non-competitive
Potency (IC50_{50}) 1.21 nM (human), 3.24 nM (rat)
Effect on Drug Behaviors Decreased cocaine-seeking behavior; reduced alcohol consumption
Neuroprotective Role Mitigates excitotoxicity; potential applications in neurodegenerative diseases

Q & A

Q. What is the molecular mechanism of JNJ 16259685, and how does it selectively inhibit mGlu1 receptors?

JNJ 16259685 is a non-competitive, subnanomolar-potency antagonist of metabotropic glutamate receptor 1 (mGlu1) with a Ki of 0.34 nM. It inhibits glutamate-induced Ca²⁺ responses in human mGlu1 receptors (IC₅₀ = 0.55 nM) and exhibits >10,000-fold selectivity over other mGlu subtypes (mGlu2/3/4/6), AMPA, and NMDA receptors . To validate its selectivity, researchers should conduct comparative binding assays and functional studies (e.g., calcium imaging) across receptor subtypes, ensuring controlled glutamate concentrations and appropriate cell lines (e.g., HEK293 cells expressing recombinant mGlu receptors).

Q. How can JNJ 16259685 be used to study alcohol addiction in preclinical models?

JNJ 16259685 reduces binge alcohol intake in mouse models of high drinking-in-the-dark (DID) behavior. For example, intra-accumbal administration of JNJ 16259685 significantly decreases ethanol consumption, likely via mGlu1/Homer2 signaling pathways . Researchers should employ DID or scheduled high alcohol consumption (SHAC) protocols, monitor ethanol intake over 2–4 hours, and pair pharmacological interventions with behavioral assays (e.g., locomotor activity tests) to rule out nonspecific motor effects.

Q. What experimental controls are critical when testing JNJ 16259685 in neuronal firing rate studies?

In electrophysiological experiments (e.g., ventral tegmental area neuron recordings), controls should include:

  • Vehicle (e.g., DMSO) to account for solvent effects.
  • Baseline firing rates pre- and post-ethanol exposure.
  • Co-application of JNJ 16259685 with ethanol to isolate receptor-specific modulation (see Figure 1A–D in ). Statistical analysis should use repeated-measures ANOVA to compare firing frequency changes across ethanol concentrations (40–120 mM) and treatment groups.

Advanced Research Questions

Q. How do contradictory findings on mGlu1 antagonists in alcohol addiction models arise, and how can they be resolved?

Discrepancies exist between studies using CPCCOEt (weak mGlu1 antagonist) and JNJ 16259685 (high-potency antagonist). For instance, CPCCOEt shows modest reductions in binge drinking, while JNJ 16259685 produces significant effects . To address this, researchers should:

  • Compare pharmacokinetic properties (e.g., brain penetration, solubility).
  • Validate target engagement via ex vivo receptor occupancy assays.
  • Use genetic models (e.g., mGlu1 knockout mice) to confirm pharmacological specificity.

Q. What methodological considerations apply to optimizing JNJ 16259685 dosing in vivo?

Dose-response curves must account for:

  • Route of administration (e.g., intracerebroventricular vs. systemic).
  • Time-dependent effects (e.g., peak plasma/brain concentrations).
  • Sex differences: Estrogen receptor α (ERα) signaling modulates ethanol-induced neuronal excitation, which may interact with mGlu1 antagonism in female mice . Pilot studies should measure plasma and brain tissue concentrations via LC-MS/MS to establish pharmacokinetic-pharmacodynamic relationships.

Q. How can researchers reconcile JNJ 16259685’s in vitro potency with in vivo efficacy limitations?

While JNJ 16259685 has subnanomolar IC₅₀ values in vitro, its in vivo effects may be attenuated by off-target interactions or compensatory pathways. Solutions include:

  • Combining JNJ 16259685 with PKCε inhibitors to assess additive/synergistic effects .
  • Using conditional knockout models to isolate mGlu1 signaling in specific brain regions (e.g., nucleus accumbens).
  • Employing fiber photometry to monitor real-time glutamate release during behavioral tasks.

Q. What statistical approaches are recommended for analyzing JNJ 16259685’s effects on reinforcer magnitude sensitivity?

Behavioral data (e.g., operant responding for ethanol) can be modeled using hyperbolic decay functions (e.g., A and b parameters in demand curves). JNJ 16259685 may alter the A parameter (amplitude of demand), reflecting reduced motivation for ethanol. Mixed-effects models should account for individual variability, and bootstrapping can assess confidence intervals for parameter estimates .

Methodological Guidelines

Q. How should researchers design studies to investigate JNJ 16259685’s role in genetic predisposition to binge drinking?

  • Use selectively bred mouse lines (e.g., HDID-1 for high drinking) and compare to wild-type strains.
  • Perform Western blotting or immunohistochemistry to quantify basal mGlu1/Homer2 expression in reward circuits.
  • Pair JNJ 16259685 treatment with transcriptomic profiling (e.g., RNA-seq) to identify downstream gene networks .

Q. What ethical and reporting standards apply to preclinical studies with JNJ 16259685?

  • Obtain IACUC approval for animal protocols, specifying inclusion/exclusion criteria (e.g., health status, age).
  • Report ARRIVE guidelines-compliant methods, including randomization, blinding, and sample size justification.
  • Disclose conflicts of interest (e.g., funding sources) and deposit raw data in repositories like Figshare or Zenodo .

Data Analysis and Presentation

Q. How should raw electrophysiological data from JNJ 16259685 experiments be processed?

  • Filter spike trains (e.g., 300–6000 Hz bandpass) and use threshold-based detection for action potentials.
  • Normalize firing rates to baseline (pre-drug) levels and express as % change.
  • Visualize time-course data with heatmaps or raster plots (see Figure 1A for an example).

Q. What visualization tools best represent JNJ 16259685’s dose-dependent effects?

  • Use Prism or R/ggplot2 to generate concentration-response curves with error bars (SEM).
  • Include insets for Schild regression analysis to confirm non-competitive antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JNJ16259685
Reactant of Route 2
Reactant of Route 2
JNJ16259685

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.